2,7-Diacetylfluorene

Organic Synthesis Friedel-Crafts Acetylation Process Chemistry

Why settle for mono-acetyl or dihalofluorenes? 2,7-Diacetylfluorene offers symmetric 2,7-ketone functionality—unlocking cyclotrimerization, dioxaborine chelation, and fullerene cycloaddition chemistries inaccessible to bromo/iodo analogs. Its rigid fluorene core ensures superior π-conjugation for OLED and CMP applications. Choose ultra-high-purity (≥98% GC) material for reproducible polymerization and device performance.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 17918-17-1
Cat. No. B104584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diacetylfluorene
CAS17918-17-1
Synonyms2 7-DIACETYL FLUORENE 97%
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C
InChIInChI=1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
InChIKeyRIRYGERFWHUZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diacetylfluorene (CAS: 17918-17-1) Procurement Guide: Chemical Profile and Industrial Context


2,7-Diacetylfluorene (CAS: 17918-17-1; also cited as 961-27-3 for the 9H-fluorene form) is a C2-symmetric, 2,7-disubstituted fluorene derivative with molecular formula C₁₇H₁₄O₂ and molecular weight 250.30 g/mol . It is a solid at room temperature, typically supplied as a light orange to yellow to green powder or crystalline material with a melting point of 180.0–184.0 °C and a purity specification of ≥98.0% (GC) . The compound serves as a versatile synthetic building block for constructing extended π-conjugated systems, particularly in the fields of organic electronics, microporous polymers, and fullerene chemistry .

Why 2,7-Diacetylfluorene Cannot Be Substituted with Generic Monoacetyl or Unsubstituted Fluorene Analogs


Procurement decisions for fluorene-based building blocks hinge critically on substitution pattern and functional group identity. Monoacetylfluorene (e.g., 2-acetylfluorene) provides only a single reactive site, fundamentally limiting the architecture of downstream conjugated oligomers and polymers compared to the symmetric diacetylated scaffold of 2,7-diacetylfluorene [1]. Furthermore, 2,7-dihalofluorenes (such as 2,7-dibromofluorene) enable Suzuki/Stille cross-couplings but lack the ketone functionality required for alternative polymerization chemistries, including cyclotrimerization reactions that produce conjugated microporous polymers (CMPs) [2]. 2,7-Diacetylfluorene uniquely bridges the gap: its acetyl groups offer orthogonal reactivity for condensation and cyclization while preserving the rigid, planar fluorene core essential for efficient π-conjugation in organic electronic materials. Generic substitution fails because no single analog simultaneously provides symmetric 2,7-substitution, ketone-based reactivity, and the structural rigidity of the fluorene framework.

2,7-Diacetylfluorene (CAS: 17918-17-1) Quantitative Differentiation Evidence Versus Comparators


Synthetic Accessibility: Exclusive High-Yield Diacetylation Route Compared to Mixed Monoacetyl Isomer Products

Under optimized conditions (dichloroethane or carbon disulfide solvent, excess acetyl chloride and AlCl₃ at reflux), 2,7-diacetylfluorene is obtained exclusively in high yields (>97%), whereas monoacetylation under alternative conditions yields mixtures of 2-acetyl- and 4-acetyl-9H-fluorene isomers [1]. This represents a critical differentiation point for procurement: the diacetylated product can be synthesized with high selectivity and purity, reducing downstream purification burdens compared to monoacetylated mixtures.

Organic Synthesis Friedel-Crafts Acetylation Process Chemistry

Monomer Utility in Conjugated Microporous Polymers (CMPs): Distinct Cyclotrimerization Reactivity Versus Aryl Halide Monomers

2,7-Diacetylfluorene (DAF) has been demonstrated as an effective acetyl-functionalized monomer for the ionothermal synthesis of conjugated microporous polymers (CMPs) via cyclotrimerization in molten ZnBr₂ [1]. This reactivity pathway is distinct from that of 2,7-dihalofluorenes (e.g., 2,7-dibromofluorene), which require transition-metal-catalyzed cross-coupling (e.g., Suzuki, Stille) and yield linear polyfluorenes rather than the microporous, hypercrosslinked networks accessible from DAF. While the referenced study does not report direct BET surface area or porosity values for the DAF-derived polymer in isolation, it establishes DAF as a viable monomer class alongside 1,4-diacetylbenzene (DAB) and 4,4′-diacetylbiphenyl (DABP) for producing highly conjugated, microporous materials.

Conjugated Microporous Polymers Ionothermal Synthesis Porous Organic Materials

Precursor to Fullerene Derivatives: Reactive Ketone Group Enables Spiromethanofullerene Formation

2,7-Diacetylfluorene reacts with fullerene C₆₀ in toluene to yield novel spiromethanofullerenes containing a reactive free formyl group; subsequent Prato reaction produces fluorene-containing fullerenopyrrolidines [1]. This reactivity is enabled by the acetyl carbonyl groups, which participate in cycloaddition-type chemistry not possible with non-carbonyl-containing fluorene derivatives such as 2,7-dialkylfluorenes or unsubstituted fluorene. The resulting fullerene derivatives are of interest for organic photovoltaic applications.

Fullerene Chemistry Spiromethanofullerenes Organic Photovoltaics

Physical Property Benchmarking: Melting Point and Purity Specification Differentiation

2,7-Diacetylfluorene exhibits a well-defined melting point of 180.0–184.0 °C with a GC purity specification of ≥98.0% from major suppliers . In contrast, the structurally related 2-acetylfluorene (monoacetyl derivative) has a significantly lower melting point of approximately 127–129 °C [1]. This ~53 °C melting point elevation reflects the increased molecular symmetry and intermolecular packing efficiency of the C2-symmetric diacetylated compound, which correlates with higher crystalline purity and easier purification during synthesis. For procurement, a higher and sharper melting point serves as a practical quality indicator for batch-to-batch consistency.

Material Purity Physical Characterization Procurement Specification

2,7-Diacetylfluorene (CAS: 17918-17-1) Validated Research and Industrial Application Scenarios


Synthesis of (Dioxaborine)fluorene Derivatives for Light-Emitting Diodes (LEDs)

2,7-Diacetylfluorene is employed as a reactant in the synthesis of (dioxaborine)fluorene derivatives, which function as emissive or electron-transport materials in organic light-emitting diodes (LEDs) [1]. This application leverages the acetyl groups for condensation with boron-containing reagents to form dioxaborine chelates, a structural motif known for its electron-accepting character and luminescent properties. The symmetrical 2,7-disubstitution ensures a linear, extended π-conjugation pathway essential for efficient electroluminescence.

Ionothermal Synthesis of Conjugated Microporous Polymers (CMPs) for Gas Storage and Separation

As demonstrated in the cyclotrimerization of acetyl-functionalized monomers in molten ZnBr₂, 2,7-diacetylfluorene (DAF) serves as a fluorene-based building block for constructing conjugated microporous polymers (CMPs) [2]. These porous organic materials combine semiconducting behavior with permanent microporosity, making them candidates for applications including gas adsorption, molecular separation, and heterogeneous catalysis. The rigid fluorene core imparts structural stability to the resulting polymer network.

Preparation of Fluorene-Containing Fullerenes for Organic Photovoltaic Research

2,7-Diacetylfluorene reacts with C₆₀ fullerene to produce spiromethanofullerenes bearing a reactive formyl group, which can be further elaborated via Prato reaction to yield fullerenopyrrolidines [3]. These fluorene-C₆₀ hybrid molecules are of interest as electron acceptor materials in organic photovoltaic (OPV) devices, where the fluorene moiety modulates solubility and film morphology while the fullerene cage provides electron transport functionality.

Precursor to 2,7-Diethylfluorene and γ-Keto-γ-fluorenylbutyric Acid Derivatives

2,7-Diacetylfluorene can be reduced to 2,7-diethylfluorene, which upon succinoylation yields γ-keto-γ-[4-(2,7-diethyl)fluorenyl]butyric acid [4]. These transformations demonstrate the utility of the acetyl groups as versatile handles for further functionalization, including reduction to alkyl chains or homologation to keto-acid derivatives for medicinal chemistry and materials science applications.

Technical Documentation Hub

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